molecular formula C22H23NO5 B11404758 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)acetamide

2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B11404758
M. Wt: 381.4 g/mol
InChI Key: NINVXAARXNQVHR-UHFFFAOYSA-N
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Description

2-(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with methoxy, methyl, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)acetamide typically involves multiple steps:

  • Formation of the Chromen-2-one Core: : The chromen-2-one core can be synthesized through a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield 5,7-dimethoxy-4-methyl-2H-chromen-2-one.

  • Acetamide Substitution: : The chromen-2-one derivative is then reacted with 2-phenylethylamine in the presence of an acylating agent such as acetic anhydride. This step introduces the acetamide group at the 3-position of the chromen-2-one core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pechmann condensation and acetamide substitution steps, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

  • Substitution: : The methoxy groups on the chromen-2-one core can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted chromen-2-one derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of chromen-2-one are often studied for their potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound could be investigated for similar activities.

Medicine

Medicinally, chromen-2-one derivatives have been explored for their potential as therapeutic agents. This compound could be evaluated for its pharmacological properties, including its ability to interact with biological targets such as enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The chromen-2-one core could participate in electron transfer reactions, while the acetamide group could form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler chromen-2-one derivative with known biological activities.

    Warfarin: A well-known anticoagulant that is a derivative of chromen-2-one.

    Esculetin: A natural coumarin derivative with antioxidant properties.

Uniqueness

2-(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-phenylethyl)acetamide is unique due to its specific substitution pattern, which combines methoxy, methyl, and acetamide groups on the chromen-2-one core. This unique structure may confer distinct chemical and biological properties compared to other chromen-2-one derivatives.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C22H23NO5/c1-14-17(13-20(24)23-10-9-15-7-5-4-6-8-15)22(25)28-19-12-16(26-2)11-18(27-3)21(14)19/h4-8,11-12H,9-10,13H2,1-3H3,(H,23,24)

InChI Key

NINVXAARXNQVHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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